Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C9H10O5S It is a derivative of thiophene, a sulfur-containing heterocycle, and features ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with methoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester and ether functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can undergo electrophilic substitution, allowing for the modification of its chemical properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl 3-oxotetrahydrothiophene-2-carboxylate: Contains a tetrahydrothiophene ring instead of a thiophene ring.
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Features a thioether linkage instead of an ester linkage.
Uniqueness
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-12-7(10)5-14-6-3-4-15-8(6)9(11)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSARGZAIWIRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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